molecular formula C21H25N3O5 B12713813 Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) CAS No. 61269-42-9

Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester)

Katalognummer: B12713813
CAS-Nummer: 61269-42-9
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: AGNRIYUGDARSHW-SDPBFRHGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structural features, including a morphinan backbone, epoxy and didehydro functionalities, and bis(methylcarbamate) ester groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) typically involves multiple steps. The process begins with the preparation of the morphinan backbone, followed by the introduction of epoxy and didehydro functionalities. The final step involves the esterification of the compound with bis(methylcarbamate) groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Wirkmechanismus

The mechanism of action of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades .

Eigenschaften

CAS-Nummer

61269-42-9

Molekularformel

C21H25N3O5

Molekulargewicht

399.4 g/mol

IUPAC-Name

[(4R,4aR,7S,7aR,12bS)-3-methyl-9-(methylcarbamoyloxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] N-methylcarbamate

InChI

InChI=1S/C21H25N3O5/c1-22-19(25)27-14-6-4-11-10-13-12-5-7-15(28-20(26)23-2)18-21(12,8-9-24(13)3)16(11)17(14)29-18/h4-7,12-13,15,18H,8-10H2,1-3H3,(H,22,25)(H,23,26)/t12-,13+,15-,18-,21-/m0/s1

InChI-Schlüssel

AGNRIYUGDARSHW-SDPBFRHGSA-N

Isomerische SMILES

CNC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)NC)CCN3C

Kanonische SMILES

CNC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)NC)CCN3C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.